molecular formula C19H22N4O5S B2909274 Methyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate CAS No. 1091436-18-8

Methyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate

Cat. No.: B2909274
CAS No.: 1091436-18-8
M. Wt: 418.47
InChI Key: WOUNOUNGBWECJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is a complex organic compound with a multifaceted structure. It features a piperidine ring, a thiazole ring, and a dihydropyridine moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyridine intermediate, which is synthesized via a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia. This intermediate is then coupled with a thiazole derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the thiazole and dihydropyridine moieties makes it a candidate for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The dihydropyridine moiety is a known pharmacophore in calcium channel blockers, suggesting possible applications in cardiovascular diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The dihydropyridine moiety can interact with calcium channels, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A simpler analog with similar dihydropyridine structure.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Piperidine derivatives: Compounds featuring the piperidine ring with various functional groups.

Uniqueness

Methyl 1-(3-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate is unique due to its combination of three distinct moieties: dihydropyridine, thiazole, and piperidine. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler analogs.

This compound’s multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering numerous opportunities for research and application.

Properties

IUPAC Name

methyl 1-[3-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-28-18(27)12-6-9-23(10-7-12)15(24)5-4-13-11-29-19(21-13)22-17(26)14-3-2-8-20-16(14)25/h2-3,8,11-12H,4-7,9-10H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNOUNGBWECJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.